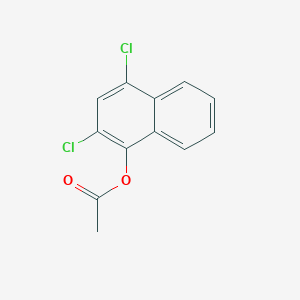
2,4-Dichloronaphthalen-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloronaphthalen-1-yl acetate is an organic compound with the molecular formula C12H8Cl2O2 It is a derivative of naphthalene, where two chlorine atoms are substituted at the 2 and 4 positions, and an acetate group is attached to the 1 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloronaphthalen-1-yl acetate typically involves the acetylation of 2,4-dichloronaphthalene. One common method is the reaction of 2,4-dichloronaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2,4-Dichloronaphthalen-1-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the acetate group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of 2,4-dichloronaphthoquinone.
Reduction: Formation of 2,4-dichloronaphthalen-1-ol.
科学的研究の応用
2,4-Dichloronaphthalen-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dichloronaphthalen-1-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which may interact with various enzymes and proteins. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
2,4-Dichloronaphthalene: Lacks the acetate group, making it less reactive in certain chemical reactions.
1-Acetoxynaphthalene: Similar structure but without the chlorine substitutions, leading to different reactivity and applications.
2,4-Dichlorobenzyl acetate: Contains a benzene ring instead of a naphthalene ring, resulting in different chemical properties.
Uniqueness
2,4-Dichloronaphthalen-1-yl acetate is unique due to the presence of both chlorine atoms and an acetate group on the naphthalene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
5435-74-5 |
|---|---|
分子式 |
C12H8Cl2O2 |
分子量 |
255.09 g/mol |
IUPAC名 |
(2,4-dichloronaphthalen-1-yl) acetate |
InChI |
InChI=1S/C12H8Cl2O2/c1-7(15)16-12-9-5-3-2-4-8(9)10(13)6-11(12)14/h2-6H,1H3 |
InChIキー |
URYHCDIHHVZKCH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C(C2=CC=CC=C21)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




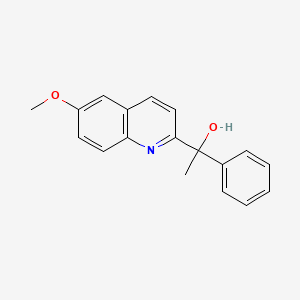
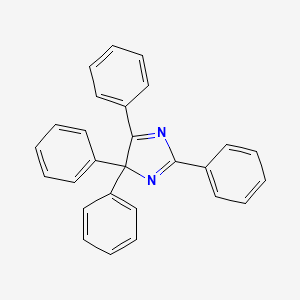


![N,N'-dimethyl-1-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-N'-[(Z)-(3-nitrophenyl)methylideneamino]methanediamine](/img/structure/B14734357.png)
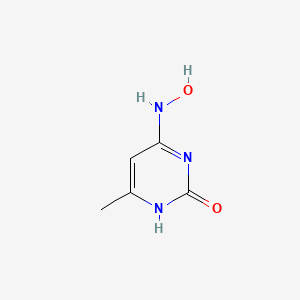
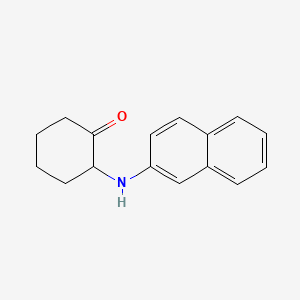
![1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy-](/img/structure/B14734370.png)
![3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B14734377.png)
![[(4-Acetyloxyphenyl)-propanoyloxymethyl] propanoate](/img/structure/B14734384.png)
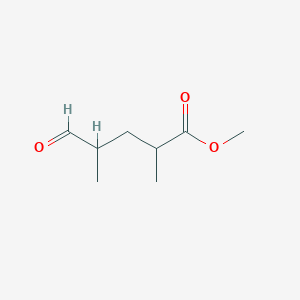
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile](/img/structure/B14734390.png)
